molecular formula C20H18ClN3O4S2 B2421195 N-(3-chloro-2-methylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide CAS No. 899357-58-5

N-(3-chloro-2-methylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide

Cat. No.: B2421195
CAS No.: 899357-58-5
M. Wt: 463.95
InChI Key: AIVWVUBGRGYJIT-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H18ClN3O4S2 and its molecular weight is 463.95. The purity is usually 95%.
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Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4S2/c1-12-6-8-14(9-7-12)30(27,28)17-10-22-20(24-19(17)26)29-11-18(25)23-16-5-3-4-15(21)13(16)2/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVWVUBGRGYJIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=C(C(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-2-methylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluation, and pharmacological properties, supported by relevant data and research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C20H18ClN3O4S2
  • Molecular Weight : 463.95 g/mol
  • CAS Number : 904577-40-8

The structure features a chloro-substituted aromatic ring and a thioacetamide moiety linked to a pyrimidine derivative, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the pyrimidine core.
  • Introduction of the thioether linkage.
  • Substitution reactions to incorporate the chloro and methyl groups.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrimidine have shown inhibitory effects on thymidylate synthase (TS), an enzyme critical for DNA synthesis. The IC50 values for these compounds range from 1.95 to 4.24 μM, indicating potent activity compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil, which have higher IC50 values .

Table 1: Anticancer Activity Comparison

CompoundIC50 (μM)Reference
N-(3-chloro-2-methylphenyl)...TBDTBD
Doxorubicin7.26
5-FluorouracilTBDTBD

Antimicrobial Activity

In addition to anticancer effects, compounds similar to this compound have been evaluated for antimicrobial properties. Some studies indicate effective inhibition against Escherichia coli and Staphylococcus aureus, suggesting a broad-spectrum antimicrobial potential .

Case Studies

  • In Vitro Studies : A series of synthesized thieno[2,3-d]pyrimidine derivatives were tested against various cancer cell lines, showing selective cytotoxicity with IC50 values indicating significant potency against MDA-MB-231 cells . The presence of electron-withdrawing groups enhanced cytotoxicity.
  • Molecular Docking Studies : Computational analyses have supported the observed biological activities by predicting binding affinities to target proteins involved in cancer proliferation and microbial resistance mechanisms .

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity :
    • Preliminary studies suggest that derivatives of similar structures show significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported to be around 256 µg/mL .
  • Cytotoxicity :
    • Investigations have shown promising results against various cancer cell lines. Compounds with similar structural motifs have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells .
  • Enzyme Inhibition :
    • The compound may inhibit specific enzymes involved in metabolic pathways relevant to disease progression. For instance, it has been reported that thioacetamide derivatives can inhibit myeloperoxidase (MPO), an enzyme linked to inflammatory diseases .

Case Study 1: Myeloperoxidase Inhibition

In studies focused on N1-substituted 6-arylthiouracils, it was found that related compounds exhibited potent inhibition of MPO activity in vitro and in vivo models. This suggests that N-(3-chloro-2-methylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide could similarly impact MPO activity, making it a candidate for further investigation in inflammatory disorders .

Case Study 2: Antimicrobial Efficacy

A study assessing the antimicrobial properties of structurally similar compounds found significant efficacy against common bacterial strains. This highlights the potential of this compound as an antimicrobial agent .

Q & A

Q. What are the optimal synthetic conditions for preparing N-(3-chloro-2-methylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide?

Synthesis typically involves sequential alkylation, condensation, and cyclization steps. Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, DCM) enhance reactivity for thioether bond formation .
  • Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and byproduct minimization .
  • pH modulation : Alkaline conditions (e.g., K₂CO₃) facilitate deprotonation of thiol groups during S-alkylation .

Q. Example Optimization Table :

StepSolventTemp (°C)Catalyst/BaseYield (%)
Thioether formationDMF70K₂CO₃75–80
CyclizationDCM60TEA85–90

Q. Which purification methods are effective for isolating this compound?

  • Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials .
  • Column chromatography : Employ silica gel with gradient elution (hexane:ethyl acetate) for high-purity isolation .
  • TLC monitoring : Track reaction progress using chloroform:methanol (9:1) as the mobile phase .

Q. How is structural confirmation achieved for this compound?

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 10.10–12.50 ppm confirm NH groups; δ 4.12 ppm corresponds to SCH₂ .
    • ¹³C NMR : Carbonyl signals (C=O) appear at ~170 ppm .
  • Mass spectrometry : ESI-MS typically shows [M+H]⁺ peaks with m/z values matching theoretical molecular weights (e.g., m/z 344.21 for related analogs) .

Advanced Research Questions

Q. What mechanistic insights exist for the S-alkylation step in its synthesis?

The reaction proceeds via nucleophilic substitution:

Deprotonation : Base (e.g., K₂CO₃) activates the thiol group in the pyrimidinone moiety .

Electrophilic attack : The chloroacetamide derivative reacts with the thiolate ion, forming a thioether bond .

Intermediate isolation : Trapping transient intermediates (e.g., sulfenate anions) with electrophiles can validate mechanistic pathways .

Q. How can computational methods aid in understanding its reactivity?

  • DFT calculations : Predict HOMO-LUMO gaps to assess electron-rich regions for nucleophilic/electrophilic attacks .
  • MESP analysis : Visualize charge distribution to identify reactive sites (e.g., sulfur atoms in thioether linkages) .

Q. What strategies resolve contradictions in reported spectroscopic data?

  • Cross-validation : Compare NMR data across solvents (e.g., DMSO-d₆ vs. CDCl₃) to account for solvent-induced shifts .
  • Crystallography : Single-crystal X-ray diffraction (using SHELX software) provides unambiguous bond-length/angle confirmation .

Q. How is biological activity assessed for this compound?

  • Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., carbonic anhydrase isoforms) using fluorometric or colorimetric methods .
  • Cytotoxicity screening : Use MTT assays (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) on cancer cell lines .

Q. Example Bioactivity Table :

Target EnzymeAssay TypeIC₅₀ (µM)Reference
Carbonic Anhydrase IIFluorometric0.85
Tyrosine KinaseColorimetric2.3

Methodological Notes

  • Synthetic Reproducibility : Substituent effects (e.g., chloro vs. methyl groups) may necessitate adjustments in solvent polarity or reaction time .
  • Spectroscopic Pitfalls : Overlapping NMR signals (e.g., aromatic protons) require high-field instruments (≥400 MHz) for resolution .
  • Biological Assay Design : Include positive controls (e.g., acetazolamide for CA inhibition) to validate experimental setups .

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